![molecular formula C11H7NO4S B6382586 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% CAS No. 1262002-42-5](/img/structure/B6382586.png)
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%
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Overview
Description
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% (4-FNT) is a nitrophenolic compound that has recently been studied for its potential applications in scientific research. 4-FNT has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is able to interact with enzymes and other proteins in the cell, resulting in changes in the activity of those proteins. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% is also believed to be able to bind to DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as being able to inhibit the activity of certain enzymes. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has also been shown to have potential anti-cancer and anti-microbial effects.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% for lab experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a wide range of potential applications. However, there are some limitations to using 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% for lab experiments. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%, as well as the potential development of new applications for 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95%, such as the development of new therapeutics or drugs. Additionally, further studies into the mechanism of action of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% could lead to the development of new methods for studying the effects of nitrophenols on cells and organisms. Finally, further research into the synthesis of 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% could lead to the development of more efficient and cost-effective methods for its production.
Synthesis Methods
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% can be synthesized through a multi-step process. The first step involves the condensation of 2-nitrobenzaldehyde and 3-formylthiophene-2-thiol to form the nitrophenol compound. This reaction is done in aqueous ethanol and is catalyzed by a base, such as potassium carbonate. The second step involves the oxidation of the nitrophenol compound with aqueous sodium hypochlorite. This reaction is done in aqueous ethanol and is catalyzed by a base, such as potassium carbonate. The third step involves the purification of the 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% by recrystallization in ethyl acetate.
Scientific Research Applications
4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has been studied for its potential applications in scientific research. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has been shown to be a useful tool for studying the biochemical and physiological effects of nitrophenols on cells and organisms. 4-(5-Formylthiophen-2-yl)-2-nitrophenol, 95% has also been used as a substrate for enzyme reactions, as well as for studying the mechanisms of action of nitrophenols.
properties
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSAFHWCZCVJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686249 |
Source
|
Record name | 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
CAS RN |
1262002-42-5 |
Source
|
Record name | 5-(4-Hydroxy-3-nitrophenyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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